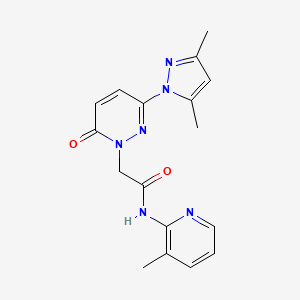

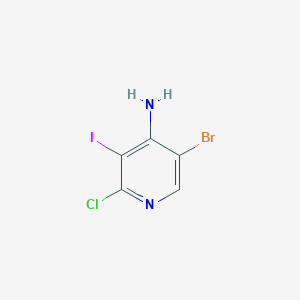

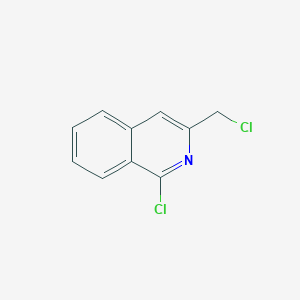

5-Bromo-2-chloro-3-iodopyridin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Chemical Synthesis and Catalysis

5-Bromo-2-chloro-3-iodopyridin-4-amine serves as a versatile intermediate in the synthesis of complex molecules. This compound is particularly valuable in palladium-catalyzed cross-coupling reactions, where its distinct halogens (bromine, chlorine, and iodine) offer unique reactivity profiles. For instance, selective amination reactions catalyzed by palladium complexes demonstrate high efficiency and selectivity, transforming 5-bromo-2-chloro-3-iodopyridin-4-amine into various aminopyridines. These reactions are crucial for constructing nitrogen-containing heterocycles, which are common frameworks in medicinal chemistry and agrochemical research (Jianguo Ji, Tao Li, W. Bunnelle, 2003).

Halogen Dance Reactions

The compound also finds application in halogen dance reactions, a method that allows for the rearrangement of halogen atoms within a molecule. This process is instrumental in generating compounds with a diverse set of halogen substitutions, thereby enabling the synthesis of pentasubstituted pyridines. These derivatives are pivotal for further chemical modifications and can lead to the creation of new molecules with potential biological activity. The ability to manipulate the position of halogen atoms within a pyridine ring opens avenues for the discovery of novel compounds with significant pharmacological properties (Yong-Jin Wu, Gerard J Porter, David B. Frennesson, M. Saulnier, 2022).

Regioselective Amination

5-Bromo-2-chloro-3-iodopyridin-4-amine is also crucial in regioselective amination processes. These processes highlight the compound's role in the targeted synthesis of pyrimidines, where regioselectivity is a critical factor. The transformation of 5-bromo-2-chloro-3-iodopyridin-4-amine into specific pyrimidine analogs showcases its utility in creating molecules with defined structural features, which is essential for the development of new drugs and materials (A. Doulah, H. Eshtiagh-hosseini, M. Mirzaei, M. Nikpour, A. Fazlara, A. Salimi, 2014).

properties

IUPAC Name |

5-bromo-2-chloro-3-iodopyridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClIN2/c6-2-1-10-5(7)3(8)4(2)9/h1H,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEISVHUFAXIRCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)I)N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClIN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-nitro-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2600645.png)

![4-Chloro-3-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2600649.png)

![ethyl 2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)

![2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2600661.png)

![N-[3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]-4-oxochromene-2-carboxamide](/img/structure/B2600664.png)